molecular formula C12H15IO2 B14190208 Pentanoic acid, 2-iodo-, phenylmethyl ester CAS No. 917887-58-2

Pentanoic acid, 2-iodo-, phenylmethyl ester

Cat. No.: B14190208
CAS No.: 917887-58-2
M. Wt: 318.15 g/mol
InChI Key: BNPFSCQSAROMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanoic acid, 2-iodo-, phenylmethyl ester is an organic compound with the molecular formula C12H15IO2 It is an ester derivative of pentanoic acid, where the hydrogen atom at the second position is replaced by an iodine atom, and the carboxyl group is esterified with phenylmethyl (benzyl) alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 2-iodo-, phenylmethyl ester typically involves the esterification of 2-iodopentanoic acid with phenylmethyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-Iodopentanoic acid+Phenylmethyl alcoholAcid catalystPentanoic acid, 2-iodo-, phenylmethyl ester+Water\text{2-Iodopentanoic acid} + \text{Phenylmethyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 2-Iodopentanoic acid+Phenylmethyl alcoholAcid catalyst​Pentanoic acid, 2-iodo-, phenylmethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-iodo-, phenylmethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-iodopentanoic acid and phenylmethyl alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in polar solvents.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous solutions.

Major Products

    Substitution: Various substituted esters or acids.

    Reduction: 2-iodopentanol and phenylmethyl alcohol.

    Hydrolysis: 2-iodopentanoic acid and phenylmethyl alcohol.

Scientific Research Applications

Pentanoic acid, 2-iodo-, phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other iodinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanoic acid, 2-iodo-, phenylmethyl ester depends on its chemical reactivity. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors due to its structural similarity to other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, phenylmethyl ester: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.

    2-Iodopentanoic acid: The acid form of the compound, which can be esterified to form the ester derivative.

    Phenylmethyl alcohol: The alcohol used in the esterification process.

Uniqueness

Pentanoic acid, 2-iodo-, phenylmethyl ester is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity

Properties

CAS No.

917887-58-2

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

benzyl 2-iodopentanoate

InChI

InChI=1S/C12H15IO2/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3

InChI Key

BNPFSCQSAROMPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC1=CC=CC=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.